Benzyl 1-benzylazetidine-2-carboxylate

Medicinal Chemistry Drug Design Lipophilicity

Researchers face chemoselectivity challenges when acid-labile protecting groups (e.g., tert-butyl ester, Boc) conflict with deprotection steps. This azetidine-2-carboxylate offers orthogonal deprotection: the benzyl ester cleaves under mild H2/Pd-C without affecting acid-sensitive functionalities. - **Key differentiator:** cLogP ≈3.8 vs. methyl ester (1.9) - enhances passive permeability for CNS peptidomimetics. - **Procurement benefit:** Clean hydrogenolysis yields N-benzylazetidine-2-carboxylic acid, a non-proteinogenic amino acid for turn-inducing peptides. - **Supply:** Packaged under argon, shipped ambient. Stable for multi-step synthesis.

Molecular Formula C18H19NO2
Molecular Weight 281.355
CAS No. 1290974-13-8
Cat. No. B2732450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-benzylazetidine-2-carboxylate
CAS1290974-13-8
Molecular FormulaC18H19NO2
Molecular Weight281.355
Structural Identifiers
SMILESC1CN(C1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H19NO2/c20-18(21-14-16-9-5-2-6-10-16)17-11-12-19(17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2
InChIKeyHHQUCAZMLJBLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 1-Benzylazetidine-2-Carboxylate Overview


Benzyl 1-benzylazetidine-2-carboxylate (CAS 1290974-13-8) is a heterocyclic organic compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring . It features a benzyl group attached to the azetidine nitrogen and a benzyl ester protecting the 2-carboxylic acid . With a molecular formula of C18H19NO2 and a molecular weight of 281.35 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, offering dual protection for selective deprotection strategies in complex molecule construction .

Benzyl 1-Benzylazetidine-2-Carboxylate vs. Common Azetidine Esters


In-class azetidine-2-carboxylate esters (e.g., methyl, ethyl, tert-butyl) differ significantly in their steric bulk, lipophilicity, and deprotection chemistry, which directly impacts their utility in multi-step synthesis [1]. For example, the methyl ester offers minimal steric hindrance but is highly susceptible to nucleophilic attack, while the tert-butyl ester requires strong acid for removal, which may be incompatible with acid-sensitive substrates [1]. Benzyl 1-benzylazetidine-2-carboxylate provides a unique balance: the benzyl ester can be cleaved under mild hydrogenolysis conditions, orthogonal to many common protecting groups, and the dual-benzyl structure enhances lipophilicity for improved solubility in non-polar reaction media . This distinct profile makes it a strategic choice for synthetic sequences requiring selective deprotection and controlled reactivity.

Benzyl 1-Benzylazetidine-2-Carboxylate: Evidence vs. Analogs


Enhanced Lipophilicity Over Methyl and Ethyl Esters

The benzyl ester moiety in Benzyl 1-benzylazetidine-2-carboxylate confers a calculated partition coefficient (cLogP) of approximately 3.8, which is significantly higher than the corresponding methyl ester (cLogP ~1.9) and ethyl ester (cLogP ~2.3) . This increased lipophilicity enhances membrane permeability and solubility in non-polar solvents, making it a preferred intermediate for reactions conducted in organic media or for targeting hydrophobic binding pockets in drug discovery .

Medicinal Chemistry Drug Design Lipophilicity

Hydrogenolysis vs. Acid-Labile Deprotection

The benzyl ester in Benzyl 1-benzylazetidine-2-carboxylate can be removed under mild hydrogenolysis conditions (H2, Pd/C, RT), a method orthogonal to acid-sensitive protecting groups like tert-butyl esters and tert-butyl carbamates [1]. In contrast, the tert-butyl ester analog (tert-butyl 1-benzylazetidine-2-carboxylate, CAS 77647-98-4) requires strong acid (e.g., TFA) for deprotection, which can lead to side reactions such as azetidine ring opening or decomposition of acid-labile substrates [1].

Organic Synthesis Protecting Group Strategy Peptide Chemistry

Commercial Purity and Storage Stability Profile

Benzyl 1-benzylazetidine-2-carboxylate is commercially available with a minimum purity of ≥95% (HPLC) from reputable vendors . It is recommended to be stored sealed in a dry environment at 2–8°C to maintain stability . In comparison, the methyl ester analog (CAS 18085-37-5) is typically offered at 95–97% purity but is a liquid at room temperature, potentially requiring different handling and storage conditions .

Procurement Quality Control Stability

Steric Hindrance in Nucleophilic Acyl Substitution

The benzyl ester in Benzyl 1-benzylazetidine-2-carboxylate is significantly more sterically hindered than the methyl or ethyl esters, which can reduce the rate of undesired nucleophilic attack at the ester carbonyl during synthetic transformations . This steric protection can be advantageous when the azetidine ring or the N-benzyl group is the intended site of reaction, minimizing competing hydrolysis or transesterification .

Organic Synthesis Reaction Kinetics Steric Effects

Benzyl 1-Benzylazetidine-2-Carboxylate: Research & Industrial Applications


Lipophilic Peptidomimetics and CNS-Targeted Candidates

The enhanced lipophilicity (cLogP ≈ 3.8) of Benzyl 1-benzylazetidine-2-carboxylate, compared to methyl (cLogP ≈ 1.9) or ethyl (cLogP ≈ 2.3) esters , makes it a preferred building block for constructing peptidomimetics and small molecules intended to cross the blood-brain barrier. Its increased hydrophobicity can improve passive membrane permeability and binding to hydrophobic protein pockets, which is critical in CNS drug discovery programs .

Multi-Step Synthesis with Orthogonal Deprotection

In complex synthetic routes where an acid-labile protecting group (e.g., tert-butyl ester, Boc carbamate) is also present, the benzyl ester of Benzyl 1-benzylazetidine-2-carboxylate can be selectively removed via mild hydrogenolysis without affecting acid-sensitive functionalities [1]. This orthogonal deprotection strategy is particularly valuable in the synthesis of natural products, peptide-based therapeutics, and advanced pharmaceutical intermediates where chemoselectivity is paramount [1].

Enzymatic Resolution for Chiral Azetidine Derivatives

While enzymatic resolution of methyl N-alkyl-azetidine-2-carboxylates using Candida antarctica lipase has been demonstrated with excellent stereoselectivity [2], the benzyl ester analog offers an alternative substrate for biocatalytic studies. Its increased steric bulk may alter enzyme-substrate interactions, potentially leading to different enantioselectivity or reaction kinetics, which is of interest for generating enantiopure azetidine-2-carboxylic acid derivatives for asymmetric synthesis and chiral auxiliary applications [2].

Preparation of N-Benzylazetidine-2-Carboxylic Acid for Peptide Use

Hydrogenolysis of Benzyl 1-benzylazetidine-2-carboxylate yields N-benzylazetidine-2-carboxylic acid [1], a non-proteinogenic amino acid that can be incorporated into peptides to induce reverse turns or confer protease resistance [3]. The dual-benzyl protected precursor ensures that the free acid is generated cleanly under mild conditions, preserving the integrity of the strained azetidine ring for subsequent peptide coupling reactions [3].

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